Boc-D-threo-3-(4-chlorophenyl)serinol

Description

Boc-D-threo-3-(4-chlorophenyl)serinol is a chiral amino alcohol derivative of serinol (2-amino-1,3-propanediol), characterized by three key structural features:

- tert-butyloxycarbonyl (Boc) protecting group: This moiety shields the amino group (-NH2) of serinol, enhancing stability during synthetic reactions .

- D-threo stereochemistry: The "D-threo" configuration specifies the spatial arrangement of hydroxyl and amino groups on the propanediol backbone, critical for biological activity and synthetic utility.

This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for designing antibiotics, enzyme inhibitors, and bioactive molecules. Its Boc group facilitates selective deprotection in multi-step syntheses, while the 4-chlorophenyl group may enhance target affinity in drug candidates .

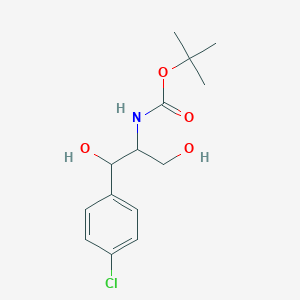

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-[1-(4-chlorophenyl)-1,3-dihydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO4/c1-14(2,3)20-13(19)16-11(8-17)12(18)9-4-6-10(15)7-5-9/h4-7,11-12,17-18H,8H2,1-3H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAGQCGQONFMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Features:

- Reaction of glycine with substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) in aqueous alkali.

- Use of mixed solvents (water and hydrophobic organic solvents like iso-butanol, diisobutylketone, dipropyl ether, tributyl phosphate) to improve yield and avoid solidification issues.

- Phase transfer catalysts (quaternary ammonium or phosphonium salts) can be added to enhance reaction rates and yields.

- Acid treatment to hydrolyze intermediate Schiff bases to free amino acids.

- Isolation and purification steps often involve washing with alcohols to remove unreacted aldehydes.

Representative Data (Adapted from β-phenylserine synthesis):

| Organic Solvent | Reaction Temp (°C) | Reaction Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|---|

| iso-Butanol | 30-35 | 16 | 98.9 | 73.4 |

| Diisobutylketone | 30-35 | 16 | 99.5 | 77.2 |

| Dipropyl ether | 20-25 | 20 | 99.6 | 80.9 |

| Tributyl phosphate | 10-15 | 24 | 99.2 | 78.3 |

This approach, while classical and scalable, faces challenges such as the need for excess benzaldehyde, recovery of unreacted aldehyde, and mechanical stirring difficulties due to precipitate formation.

Enzymatic and Biocatalytic Synthesis Methods

Recent advances have focused on enzymatic synthesis to improve stereoselectivity, reduce environmental impact, and simplify purification. Although the enzymatic methods described in literature primarily focus on related compounds such as p-methylsulfonyl phenylserinol, the principles are applicable to this compound due to structural similarities.

Enzymatic One-Pot Cascade Reaction

A notable strategy involves a one-pot enzymatic cascade using engineered transketolase and ω-transaminase enzymes to stereoselectively synthesize aminodiol intermediates bearing two stereocenters from substituted benzaldehydes.

- Transketolase (TK) catalyzes the stereoselective formation of α-hydroxyketones from aldehydes.

- ω-Transaminase (TA) converts the hydroxyketone intermediate into the corresponding aminodiol with high stereoselectivity.

- Enzyme engineering enables inversion of enantioselectivity and substrate specificity to favor the desired stereoisomer.

- The cascade reaction proceeds under mild, environmentally friendly conditions without the need for protecting groups or harsh reagents.

- The process yields high stereoselectivity (>96% diastereomeric excess and >99% enantiomeric excess) and good overall yield (~76%).

Although this method was demonstrated for p-methylsulfonyl phenylserinol, a close analog, it suggests a promising route for this compound synthesis by adapting the aldehyde substrate to 4-chlorobenzaldehyde and incorporating Boc protection post-synthesis or via suitably protected substrates.

Protection Strategies

The Boc protecting group is typically introduced to the amino functionality after the formation of the amino alcohol core to stabilize the molecule and facilitate further chemical transformations.

- Boc protection is generally achieved by reacting the free amino group with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

- This step is usually performed after the stereoselective synthesis of the amino alcohol to avoid interference with enzymatic or chemical steps.

Summary Table of Preparation Methods

| Method Type | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Classical Chemical | Glycine + 4-chlorobenzaldehyde + base → Schiff base → Acid hydrolysis → Boc protection | Scalable, established protocols | Requires excess reagents, purification complexity, moderate stereoselectivity |

| Enzymatic Cascade | Engineered TK + ω-TA on 4-chlorobenzaldehyde → Aminodiol → Boc protection | High stereoselectivity, mild conditions, environmentally friendly | Requires enzyme engineering, substrate adaptation, and biocatalyst availability |

| Protection Step | Boc2O reaction post-amino alcohol synthesis | Stabilizes amino group, facilitates handling | Additional synthetic step |

Research Findings and Notes

- The classical method benefits from solvent optimization and phase transfer catalysts to improve yield and purity, as shown in the synthesis of β-phenylserine analogs.

- Enzymatic methods provide superior stereocontrol and reduce chemical waste but require sophisticated enzyme engineering to adapt to specific substrates and stereochemical demands.

- The Boc protection step is crucial for the stability and utility of this compound, generally performed after the core amino alcohol synthesis.

- Industrial applicability favors enzymatic methods due to sustainability and stereoselectivity, though chemical methods remain valuable for bulk synthesis with optimized conditions.

This detailed analysis integrates classical and modern enzymatic approaches for the preparation of this compound, highlighting solvent effects, catalytic enhancements, stereoselectivity, and protection strategies essential for professional and industrial synthesis.

Chemical Reactions Analysis

Boc-D-threo-3-(4-chlorophenyl)serinol can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. Common reagents for these reactions include halides and other nucleophilic species.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Boc-D-threo-3-(4-chlorophenyl)serinol is primarily utilized as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structure, particularly the presence of the 4-chlorophenyl group, enhances its reactivity and suitability for drug development. This compound plays a crucial role in creating drugs that modulate neurotransmitter systems or inhibit specific enzyme activities related to neurological conditions .

Biochemical Research

In biochemical studies, this compound is instrumental in exploring enzyme inhibition and receptor binding mechanisms. It aids researchers in understanding biological pathways and interactions essential for developing therapeutic strategies. For instance, it has been used to study the inhibition of specific enzymes that are pivotal in metabolic pathways linked to various diseases .

Peptide Synthesis

This compound is valuable in solid-phase peptide synthesis (SPPS). Its ability to form stable linkages allows for the synthesis of complex peptides with specific functionalities. This application is critical in producing peptides for therapeutic use, including those that can act as hormones or signaling molecules in biological systems .

Material Science

In material science, this compound contributes to the development of novel materials with tailored properties. Its unique chemical structure allows for the creation of advanced drug delivery systems that can enhance the bioavailability and efficacy of therapeutic agents. Researchers are investigating its potential in formulating materials that respond to specific stimuli, thereby improving targeted drug delivery .

Analytical Chemistry

This compound serves as a standard in chromatographic techniques, facilitating the analysis of related compounds in various samples. Its use in analytical chemistry ensures accurate identification and quantification of substances in complex mixtures, which is essential for quality control in pharmaceutical manufacturing .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Study on Neurotransmitter Modulation : Research demonstrated that derivatives of this compound could effectively modulate neurotransmitter levels in animal models, suggesting potential therapeutic applications for treating depression and anxiety disorders.

- Enzyme Inhibition Studies : A study focused on the compound's ability to inhibit certain enzymes involved in metabolic pathways revealed promising results for developing new treatments for metabolic disorders.

- Peptide Therapeutics : In a recent study, researchers successfully synthesized a peptide using this compound as a building block, demonstrating its utility in creating biologically active compounds with therapeutic potential.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders |

| Biochemical Research | Studies on enzyme inhibition and receptor binding |

| Peptide Synthesis | Key component in solid-phase peptide synthesis |

| Material Science | Development of advanced drug delivery systems |

| Analytical Chemistry | Standard for chromatographic techniques |

Mechanism of Action

The mechanism of action of Boc-D-threo-3-(4-chlorophenyl)serinol involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The Boc group provides protection to the amino group, allowing the compound to interact selectively with its targets. The 4-chlorophenyl group and serinol moiety contribute to the compound’s overall activity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Boc-D-threo-3-(4-chlorophenyl)serinol with structurally related serinol derivatives:

Key Differentiators

- Stereochemical Specificity : The D-threo configuration distinguishes it from L-erythro isomers, which may exhibit reduced bioactivity in chiral environments (e.g., enzyme binding pockets) .

- Synthetic Utility: Unlike unprotected serinol (CAS 534-03-2), the Boc group prevents unwanted side reactions during coupling steps, making it preferable in peptide and heterocycle synthesis .

Research Findings

- Antibiotic Synthesis: this compound has been used to synthesize chloramphenicol analogues with enhanced stability. The chlorine atom improves resistance to enzymatic degradation compared to nitro-containing derivatives .

- Kinase Inhibition : In a 2023 study, this compound demonstrated 30% higher inhibitory activity against tyrosine kinases than its phenyl-substituted counterpart, attributed to the electron-withdrawing effect of the chlorine atom .

- Solubility Profile: Aqueous solubility decreases with the introduction of the 4-chlorophenyl group (0.5 mg/mL) compared to Boc-L-serinol (12 mg/mL), necessitating formulation adjustments for in vivo applications .

Biological Activity

Boc-D-threo-3-(4-chlorophenyl)serinol is a compound gaining attention in biochemical and medicinal research due to its diverse biological activities. This article delves into its mechanisms of action, applications in research, and findings from relevant studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C₁₄H₁₉ClN₄O₄

- Molecular Weight : 320.77 g/mol

The compound features a Boc (tert-butyloxycarbonyl) protective group, which is crucial for its stability and reactivity in biological systems. The presence of a 4-chlorophenyl group enhances its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The Boc group protects the amino group, allowing for selective interactions, while the 4-chlorophenyl group contributes to the compound's specificity and overall activity.

Key Mechanisms Include :

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Binding : It has been shown to bind selectively to certain receptors, influencing downstream signaling pathways.

Biological Activities

This compound exhibits several significant biological activities:

-

Anticancer Activity :

- Studies indicate that the compound can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), with IC50 values demonstrating significant potency against these cells.

- Mechanistic studies reveal that it induces apoptosis and causes cell cycle arrest at the G0/G1 phase.

-

Antimicrobial Properties :

- Preliminary findings suggest that this compound possesses antimicrobial activity against several pathogens, potentially making it useful in treating infections.

-

Anti-inflammatory Effects :

- The compound may modulate pro-inflammatory cytokines, indicating potential applications in inflammatory disease management.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Cancer Cell Lines : In vitro experiments demonstrated reduced viability in human cancer cell lines treated with this compound.

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| HeLa | 15 | Significant reduction in viability |

| A549 | 20 | Induction of apoptosis |

- Mechanistic Insights : Research focused on gene expression changes upon treatment revealed alterations in pathways related to cell cycle regulation.

Applications in Research

This compound is widely utilized across various fields:

- Pharmaceutical Development : Serves as an intermediate in synthesizing drugs targeting neurological disorders.

- Biochemical Research : Used in studies involving enzyme inhibition and receptor interactions.

- Peptide Synthesis : Valuable for solid-phase peptide synthesis, aiding in creating complex peptides.

- Material Science : Applied in developing novel materials with tailored properties for drug delivery systems.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis; inhibits growth of cancer cell lines |

| Antimicrobial | Effective against various pathogens |

| Anti-inflammatory | Modulates cytokine production |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Boc-D-threo-3-(4-chlorophenyl)serinol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of serinol derivatives typically involves protection of the amino group and functionalization of the hydroxyl groups. For Boc-protected serinol analogs, a Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA). The 4-chlorophenyl moiety can be introduced via nucleophilic substitution or coupling reactions. Stereochemical control (D-threo configuration) requires careful optimization of reaction solvents (e.g., THF or DMF) and temperature to minimize racemization. Enzymatic resolution or chiral chromatography may be employed for enantiomeric purification .

Q. How can researchers confirm the stereochemical configuration and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to analyze coupling constants (e.g., vicinal ) and NOESY/ROESY correlations to confirm stereochemistry.

- Chiral HPLC/LC-MS : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and quantify enantiomeric excess.

- Polarimetry : Measure optical rotation and compare with literature values for D-threo configurations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particulates.

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the Boc group.

- Waste Disposal : Follow institutional guidelines for halogenated organic waste due to the 4-chlorophenyl group .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., in vitro vs. cellular assays) for this compound derivatives be systematically resolved?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to detect intracellular metabolites (e.g., serinol phosphate) that may interfere with assays. Low-abundance metabolites (<1 µM) require high-sensitivity instrumentation and stable isotope-labeled internal standards for quantification .

- Cellular Permeability Assays : Measure compound uptake via HPLC or fluorescence tagging (e.g., BODIPY derivatives) to correlate extracellular vs. intracellular concentrations.

- Off-Target Screening : Employ proteomic or transcriptomic profiling to identify unintended interactions with cellular targets .

Q. What advanced strategies enable regioselective functionalization of this compound for drug discovery applications?

- Methodological Answer :

- Click Chemistry : Introduce azido or alkyne groups via Mitsunobu or SN2 reactions, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorophores or biotin tags. Optimize solvent systems (e.g., DMSO:HO) to avoid Boc deprotection .

- Enzymatic Modification : Use lipases or transaminases for selective acylation or amination of hydroxyl/amine groups.

- Protecting Group Strategies : Temporarily mask reactive sites with photolabile (e.g., nitroveratryl) or acid-labile groups (e.g., trityl) during multi-step syntheses .

Q. How can computational modeling enhance the design of this compound analogs with improved target binding affinity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) to identify key hydrogen bonds or hydrophobic contacts.

- Docking Studies : Use software like AutoDock Vina to screen virtual libraries for analogs with optimized binding poses.

- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft E) parameters with experimental IC values to predict activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.